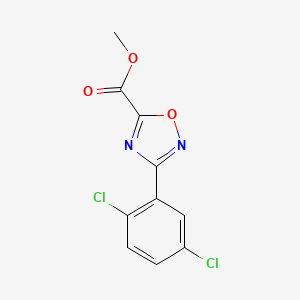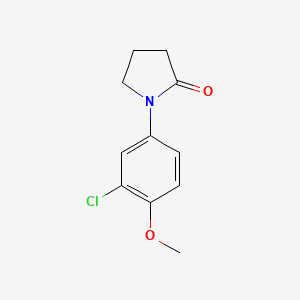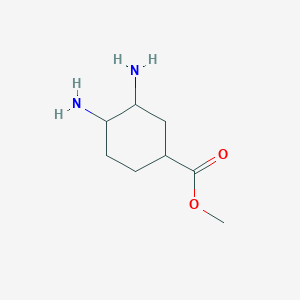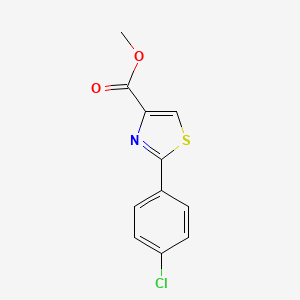
5-(3-Chloro-4-methoxyphenyl)-3-methylisoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Chloro-4-methoxyphenyl)-3-methylisoxazole is an organic compound with a unique structure that combines a chlorinated methoxyphenyl group with a methylisoxazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-4-methoxyphenyl)-3-methylisoxazole typically involves the reaction of 3-chloro-4-methoxybenzaldehyde with hydroxylamine hydrochloride to form an oxime intermediate. This intermediate is then cyclized using acetic anhydride to yield the desired isoxazole compound. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Chloro-4-methoxyphenyl)-3-methylisoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-(3-Chloro-4-methoxyphenyl)-3-methylisoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 5-(3-Chloro-4-methoxyphenyl)-3-methylisoxazole involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The compound can interfere with signaling pathways, such as the NF-kB inflammatory pathway, and inhibit processes like ER stress and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(3-Chloro-4-methoxyphenyl)furfural: Shares a similar chlorinated methoxyphenyl group but has a different heterocyclic ring.
3-Chloro-4-methoxyphenyl derivatives: Various derivatives with different substituents on the phenyl ring
Uniqueness
5-(3-Chloro-4-methoxyphenyl)-3-methylisoxazole is unique due to its specific combination of functional groups and its potential biological activities. Its isoxazole ring distinguishes it from other similar compounds, providing unique chemical properties and reactivity .
Propriétés
Formule moléculaire |
C11H10ClNO2 |
|---|---|
Poids moléculaire |
223.65 g/mol |
Nom IUPAC |
5-(3-chloro-4-methoxyphenyl)-3-methyl-1,2-oxazole |
InChI |
InChI=1S/C11H10ClNO2/c1-7-5-11(15-13-7)8-3-4-10(14-2)9(12)6-8/h3-6H,1-2H3 |
Clé InChI |
POQSKTQNPNIGRK-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=C1)C2=CC(=C(C=C2)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


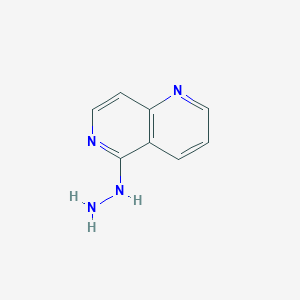

![5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13685133.png)

![2,3,6-Trichloropyrido[2,3-b]pyrazine](/img/structure/B13685139.png)

